molecular formula C32H45O7 B122086 Ciclesonide CAS No. 141845-82-1

Ciclesonide

Cat. No. B122086
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-FOMURGDPSA-N
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Description

Ciclesonide is a glucocorticoid used to treat asthma and allergic rhinitis . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada . Side effects of the medication include headache, nosebleeds, and inflammation of the nose and throat linings .


Synthesis Analysis

Ciclesonide can be included within Crysmeb, a commercially available type of methylated beta-cyclodextrin, to obtain a dry powder for inhalation . This is achieved by applying the simple and inexpensive technique of kneading . Four different dry powders were obtained, varying the water content and molar ratios of drug:cyclodextrin .


Molecular Structure Analysis

The structure of ciclesonide was optimized at B3LYP coupled with the 3-21G, 6-31G, 6-311G, and 6-311G* basis sets . The geometries, charges, and all other structural properties of the ground and excited state structure of ciclesonide were computed using DFT .


Chemical Reactions Analysis

Ciclesonide’s physicochemical properties, namely water solubility, and consequently, pharmacokinetics and pharmacodynamics could be improved . One way to achieve this is by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules .


Physical And Chemical Properties Analysis

Ciclesonide’s physicochemical properties, particularly its water solubility, could be improved . This can be achieved by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules, solubilising them . The molecular formula of Ciclesonide is C32H44O7 .

Scientific Research Applications

Metabolism and Activation

Ciclesonide is metabolized into its active form, desisobutyryl-ciclesonide (des-CIC), primarily in the liver and lung tissues. This process involves esterases, with liver tissue showing higher activity for ciclesonide hydrolysis compared to lung or plasma. The conversion to des-CIC is significant in bronchial epithelial cells, suggesting a key role in the target organ, the lungs (Mutch et al., 2007). Additionally, pharmacokinetic studies have shown that oral absorption and bioavailability of ciclesonide are low, indicating that its systemic effects are minimal when administered orally (Nave et al., 2004).

Effect on Asthma

Ciclesonide has demonstrated efficacy in improving small airway function in asthma. It reduces inflammation and patency of small airways, reflected by decreases in alveolar exhaled nitric oxide and air trapping in computed tomography scans (Cohen et al., 2008). Furthermore, ciclesonide is effective in the prophylactic treatment of persistent asthma, improving lung function and reducing symptoms and rescue medication use (Deeks & Perry, 2008).

Comparative Efficacy and Safety

Studies comparing ciclesonide to fluticasone propionate in children with asthma have found comparable efficacy and safety between the two, with ciclesonide showing a high anti-inflammatory activity and low incidence of adverse effects (Pedersen et al., 2006). In preclinical models, ciclesonide shows similar anti-inflammatory efficacy to fluticasone but with a significantly improved safety profile (Belvisi et al., 2005).

Lung Deposition and Distribution

Ciclesonide achieves high lung deposition and peripheral distribution, which is a crucial factor in the effectiveness of inhaled steroid therapy for asthma. Imaging studies have shown that it reaches all regions of the lung, with greater deposition in peripheral regions (Leach et al., 2006).

Potential in Cancer Treatment

Interestingly, ciclesonide has shown potential in inhibiting breast and lung cancer stem cells. It suppresses these cells through inhibition of the glucocorticoid receptor signaling-dependent YAP pathway and the Hedgehog signaling pathway, suggesting a novel application in cancer treatment (Kim et al., 2020); (Choi et al., 2020).

COVID-19 Treatment

Ciclesonide has been explored as a treatment for mildly ill COVID-19 patients. It inhibits coronavirus-induced cytokine production by affecting key signaling pathways, suggesting its utility in managing viral infections and associated cytokine storms (Lee et al., 2022).

Safety And Hazards

Ciclesonide is classified as having reproductive toxicity, Category 2 . It is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining, reading, and following all safety instructions before use .

Future Directions

Ciclesonide is used to prevent difficulty breathing, chest tightness, wheezing, and coughing caused by asthma in adults and children 12 years of age and older . It is not used for an attack that has already started . For this medicine to help prevent asthma attacks, it must be used every day in regularly spaced doses, as ordered by your doctor .

Relevant Papers Several papers have been published on Ciclesonide. A study published in JAMA Internal Medicine evaluated the efficacy of inhaled Ciclesonide for outpatient treatment of adolescents and adults with symptomatic COVID-19 . Another study published in the Brazilian Journal of Otorhinolaryngology conducted a systematic review and meta-analysis of the efficacy and safety of Ciclesonide for the treatment of perennial allergic rhinitis . A preprint on medRxiv also discussed the potential of Ciclesonide as a treatment for COVID-19 .

properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046659
Record name Ciclesonide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.
Record name Ciclesonide
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Product Name

Ciclesonide

CAS RN

126544-47-6, 141845-82-1
Record name Ciclesonide
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Record name Ciclesonide [USAN:INN]
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Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
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Record name Ciclesonide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
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Record name CICLESONIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,510
Citations
NA Reynolds, LJ Scott - Drugs, 2004 - Springer
… at 12 weeks in patients receiving ciclesonide 320μg daily or budesonide 400μg daily; peak … ▴ Inhaled ciclesonide was generally well tolerated in patients with asthma. Ciclesonide did …
Number of citations: 61 link.springer.com
NE Mealy, M Bayes, J Castaner - Drugs of the future, 2001 - access.portico.org
… cacy for the active metabolite of ciclesonide and budesonide and fluticasone, whereas ciclesonide was either much less or not effective. The S-epimer of ciclesonide showed little or no …
Number of citations: 41 access.portico.org
R Nave, TD Bethke, SP van Marle, K Zech - Clinical pharmacokinetics, 2004 - Springer
… , ciclesonide is undetectable in serum after oral administration. Thus, any ciclesonide swallowed after oral inhalation does not contribute to systemically available ciclesonide or to its …
Number of citations: 140 link.springer.com
G Dent - Current Opinion in Investigational Drugs (London …, 2002 - europepmc.org
Ciclesonide, a non-halogenated inhaled corticosteroid with … a nasal formulation of ciclesonide are being developed by … , commenced phase I trials of ciclesonide in Japan in spring 1999…
Number of citations: 49 europepmc.org
R Nave, KA Gunawardena, K Zech… - … Journal of Clinical …, 2006 - search.ebscohost.com
… and air way pen e tra tion of in haled ciclesonide by in ves ti gat ing the pharmacokinetics of ciclesonide and its ac tive me tab o lite, desisobutyryl-ciclesonide (des-CIC) in pa tients with …
Number of citations: 40 search.ebscohost.com
H Derendorf - The Journal of Clinical Pharmacology, 2007 - Wiley Online Library
… Ciclesonide is a novel inhaled corticosteroid that possesses a unique … Ciclesonide is inactive itself and converted to its pharmacologically active metabolite, desisobutyryl‐ciclesonide, in …
Number of citations: 95 accp1.onlinelibrary.wiley.com
P Manning, PG Gibson, TJ Lasserson… - Cochrane Database …, 1996 - cochranelibrary.com
… ciclesonide with other steroids both at nominally equivalent dose or lower doses of ciclesonide… When lower doses of ciclesonide were compared to BDP or BUD, the difference in FEV1 …
Number of citations: 79 www.cochranelibrary.com
S Rohatagi, V Arya, K Zech, R Nave… - The Journal of …, 2003 - Wiley Online Library
Ciclesonide is a novel glucocorticoid that is converted into ciclesonide—active principle (CIC‐AP) in … Ciclesonide is a safe corticosteroid that causes negligible cortisol suppression. The …
Number of citations: 135 accp1.onlinelibrary.wiley.com
E Mutch, R Nave, N McCracken, K Zech… - Biochemical …, 2007 - Elsevier
Ciclesonide (CIC) is an inhaled glucocorticosteroid. This study aimed to identify esterases involved in the metabolism of CIC to the active metabolite desisobutyryl-ciclesonide (des-CIC)…
Number of citations: 117 www.sciencedirect.com
EW Gelfand, JW Georgitis, M Noonan, ME Ruff - The Journal of pediatrics, 2006 - Elsevier
… Ciclesonide is a novel ICS currently … , ciclesonide (which itself is inactive) is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs.10, 11 When ciclesonide …
Number of citations: 89 www.sciencedirect.com

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